molecular formula C29H26N2O7 B12991474 Fmoc-Tyr(Me)-OSu

Fmoc-Tyr(Me)-OSu

Cat. No.: B12991474
M. Wt: 514.5 g/mol
InChI Key: MRVUWSRTJRFXLL-VWLOTQADSA-N
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Description

Fmoc-Tyr(Me)-OSu, also known as N-α-Fmoc-O-methyl-L-tyrosine N-hydroxysuccinimide ester, is a derivative of tyrosine. It is commonly used in solid-phase peptide synthesis (SPPS) due to its ability to introduce O-methyl-tyrosine residues into peptides. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protecting group for the amino function, which is crucial in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Fmoc-Tyr(Me)-OSu can be synthesized from Fmoc-Tyr(Me)-OH. The synthesis involves the reaction of Fmoc-Tyr(Me)-OH with N-hydroxysuccinimide (NHS) and a coupling reagent such as dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane (DCM). The reaction typically proceeds at room temperature and yields this compound after purification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using chromatography techniques .

Scientific Research Applications

Chemistry

Fmoc-Tyr(Me)-OSu is widely used in the synthesis of peptides and proteins. It allows for the incorporation of O-methyl-tyrosine residues, which can alter the physical and chemical properties of the peptides .

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. The modified tyrosine residues can mimic natural post-translational modifications .

Medicine

In medicinal chemistry, peptides synthesized using this compound are investigated for their potential therapeutic properties. These peptides can be used as drug candidates or as tools for drug discovery .

Industry

In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide-based drugs. It is also used in the development of diagnostic tools and biosensors .

Mechanism of Action

The mechanism of action of Fmoc-Tyr(Me)-OSu involves its role as a building block in peptide synthesis. The Fmoc group protects the amino function during the synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation. The O-methyl-tyrosine residue can influence the peptide’s structure and function by mimicking natural modifications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its ability to introduce O-methyl-tyrosine residues into peptides, which can significantly alter their properties. This makes it a valuable tool in peptide synthesis and research .

Properties

Molecular Formula

C29H26N2O7

Molecular Weight

514.5 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxyphenyl)propanoate

InChI

InChI=1S/C29H26N2O7/c1-36-19-12-10-18(11-13-19)16-25(28(34)38-31-26(32)14-15-27(31)33)30-29(35)37-17-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,24-25H,14-17H2,1H3,(H,30,35)/t25-/m0/s1

InChI Key

MRVUWSRTJRFXLL-VWLOTQADSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C[C@@H](C(=O)ON2C(=O)CCC2=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

COC1=CC=C(C=C1)CC(C(=O)ON2C(=O)CCC2=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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